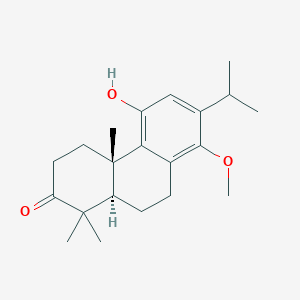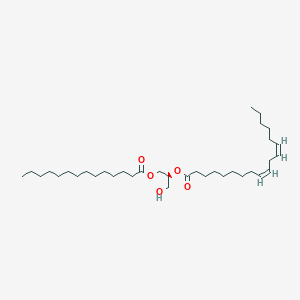
1-Myristoyl-2-linoleoyl-sn-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-myristoyl-2-linoleoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol that has myristoyl and linoleoyl as 1- and 2-acyl groups respectively. It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol and a tetradecanoate ester. It derives from a linoleic acid.
DG(14:0/18:2(9Z, 12Z)/0:0)[iso2], also known as DG(14:0/18:2/0:0) or diacylglycerol(32:2), belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, DG(14:0/18:2(9Z, 12Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(14:0/18:2(9Z, 12Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(14:0/18:2(9Z, 12Z)/0:0)[iso2] has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(14:0/18:2(9Z, 12Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, DG(14:0/18:2(9Z, 12Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(14:0/18:2(9Z, 12Z)) pathway and phosphatidylethanolamine biosynthesis pe(14:0/18:2(9Z, 12Z)) pathway. DG(14:0/18:2(9Z, 12Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(14:0/18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(14:0/18:2(9Z, 12Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(14:0/18:2(9Z, 12Z)/20:3(5Z, 8Z, 11Z)) pathway, and de novo triacylglycerol biosynthesis TG(14:0/18:2(9Z, 12Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis in Triacylglycerols
1-Myristoyl-2-linoleoyl-sn-glycerol, as a component of mixed-chain triacylglycerols (TAGs), has been studied for its atomic-level crystal structure. Understanding the structure of these TAGs is vital, especially in food science, as they influence the physical properties of fat crystals in food emulsions. The detailed analysis of the beta' polymorph form of TAGs contributes to enhancing the functionality of food products (Sato et al., 2001).
Role in Inhibiting Lipid Accumulation
Research on monogalactosyldiacylglycerols (MGDGs) from brown alga, which includes molecular species like 1-Myristoyl-2-linoleoyl-sn-glycerol, has shown inhibitory effects on triglyceride accumulation in adipocytes. This property could be significant for understanding lipid metabolism and developing obesity treatments (Ma et al., 2014).
Understanding Micellar Aggregates in Lipid Systems
Studies on micellar aggregates in lipid systems, including 1-Myristoyl-sn-glycerol variants, provide insights into the behavior of these compounds in different physical states. This research is crucial for the development of drug delivery systems and understanding the biophysical properties of lipids (Eriksson et al., 1987).
Insights into Phospholipid Multilayers
Research involving oriented multilayers of compounds like 1-myristoyl-sn-glycerol derivatives contributes to our understanding of the orientation and behavior of phospholipids. This has implications in membrane biophysics and the development of lipid-based technologies (Hübner & Mantsch, 1991).
Molecular Organization in Monoacylglycerols
Investigations into the molecular organization of monoacylglycerols, including 1-myristoyl-sn-glycerol, are vital for understanding the polymorphic behavior of lipids. This knowledge is important in food science, pharmaceuticals, and the cosmetic industry (Guo & Hamilton, 1995).
Preparation of Diacylglycerol Derivatives
The preparation of various diacylglycerol derivatives, including 1-myristoyl-sn-glycerol, is crucial in synthetic organic chemistry and has applications in the development of lipid-based drugs and biomolecules (Gaffney & Reese, 1997).
Eigenschaften
Molekularformel |
C35H64O5 |
|---|---|
Molekulargewicht |
564.9 g/mol |
IUPAC-Name |
[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-35(38)40-33(31-36)32-39-34(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h11,13,16-17,33,36H,3-10,12,14-15,18-32H2,1-2H3/b13-11-,17-16-/t33-/m0/s1 |
InChI-Schlüssel |
WVBVUWWRPSWGDS-JWVBYZEHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



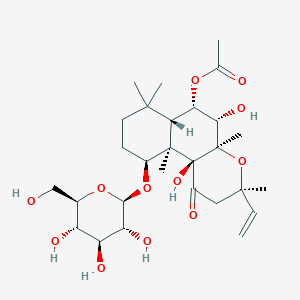
![N-[4-[[5-(3-butyl-4-oxo-1,2-dihydroquinazolin-2-yl)-2-methoxyphenyl]methoxy]phenyl]acetamide](/img/structure/B1255033.png)
![4-chloro-N-[3-(3-methyl-1-piperidinyl)propyl]-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1255034.png)

![3-[8,13-Bis[1-[2-amino-3-(methylamino)-3-oxopropyl]sulfanylethyl]-18-(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1255036.png)
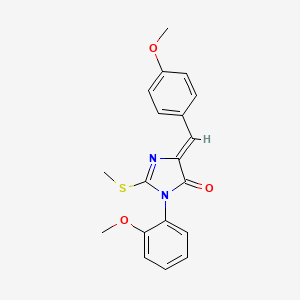
![5-[(3S,5R,8R,9S,10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1255039.png)
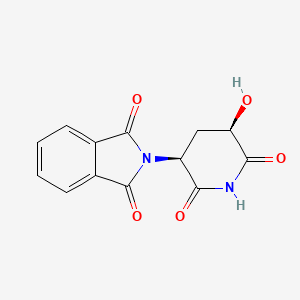
![[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate](/img/structure/B1255042.png)

![(2S)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide](/img/structure/B1255047.png)
